molecular formula C15H14N2O4 B5761610 3-hydroxy-N'-(4-methoxybenzoyl)benzohydrazide CAS No. 5684-95-7

3-hydroxy-N'-(4-methoxybenzoyl)benzohydrazide

Cat. No.: B5761610
CAS No.: 5684-95-7
M. Wt: 286.28 g/mol
InChI Key: MBMRPWVKINZFLI-UHFFFAOYSA-N
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Description

3-hydroxy-N’-(4-methoxybenzoyl)benzohydrazide is an aromatic hydrazide derivative known for its potential applications in various fields, including corrosion inhibition and medicinal chemistry. This compound is characterized by the presence of both hydroxyl and methoxy functional groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-N’-(4-methoxybenzoyl)benzohydrazide typically involves the condensation reaction between 3-hydroxy-4-methoxybenzaldehyde and 4-hydroxybenzoic hydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reactants are taken in a 1:1 molar ratio and heated for several hours to ensure complete reaction. The product is then purified through recrystallization from ethanol .

Industrial Production Methods

While specific industrial production methods for 3-hydroxy-N’-(4-methoxybenzoyl)benzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-hydroxy-N’-(4-methoxybenzoyl)benzohydrazide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form hydrazine derivatives.

    Substitution: The methoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of benzaldehyde derivatives.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of substituted benzohydrazides.

Scientific Research Applications

3-hydroxy-N’-(4-methoxybenzoyl)benzohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-hydroxy-N’-(4-methoxybenzoyl)benzohydrazide as a corrosion inhibitor involves its adsorption onto the metal surface, forming a protective layer that prevents further oxidation and corrosion. The compound’s functional groups interact with the metal surface through physisorption, following Freundlich’s isotherm . In biological systems, it may interact with specific enzymes or proteins, inhibiting their activity and leading to antimicrobial or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-hydroxy-N’-(4-methoxybenzoyl)benzohydrazide is unique due to its specific combination of hydroxyl and methoxy functional groups, which enhance its reactivity and adsorption properties. This makes it particularly effective as a corrosion inhibitor and a potential candidate for various biomedical applications.

Properties

IUPAC Name

3-hydroxy-N'-(4-methoxybenzoyl)benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O4/c1-21-13-7-5-10(6-8-13)14(19)16-17-15(20)11-3-2-4-12(18)9-11/h2-9,18H,1H3,(H,16,19)(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBMRPWVKINZFLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NNC(=O)C2=CC(=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00357783
Record name 3-hydroxy-N'-(4-methoxybenzoyl)benzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00357783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5684-95-7
Record name 3-hydroxy-N'-(4-methoxybenzoyl)benzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00357783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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